Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-
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Overview
Description
Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- is an organic compound with a complex structure that includes a propanoic acid backbone, a mercaptoethyl group, and an amino group
Mechanism of Action
Target of Action
Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-, is a complex compound with potential therapeutic applications. It’s worth noting that propanoic acid and its derivatives are commonly used as antimicrobial food additives, suggesting potential targets could be microbial cells .
Mode of Action
Propanoic acid, a related compound, is known to act as an antimicrobial agent, suggesting that this compound may interact with microbial cells to inhibit their growth or survival .
Biochemical Pathways
Propanoic acid, a related compound, is known to undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
Related compounds such as propanoic acid are known to have antimicrobial effects, suggesting that this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- typically involves multiple steps. One common method includes the reaction of propanoic acid with 2-mercaptoethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of biocatalysts and green chemistry principles is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the mercapto group into a sulfonic acid group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of a strong base or acid to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simpler compound with similar acidic properties but lacking the mercapto and amino groups.
3-Mercaptopropanoic acid: Contains a mercapto group but lacks the amino group.
3-Aminopropanoic acid: Contains an amino group but lacks the mercapto group.
Uniqueness
Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo- is unique due to the presence of both mercapto and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-oxo-3-(2-sulfanylethylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-4(3-5(8)9)6-1-2-10/h10H,1-3H2,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXFGOHJVMBEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)NC(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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